molecular formula C15H11ClO3 B572093 4-(2-Acetylphenyl)-2-chlorobenzoic acid CAS No. 1355247-96-9

4-(2-Acetylphenyl)-2-chlorobenzoic acid

Cat. No.: B572093
CAS No.: 1355247-96-9
M. Wt: 274.7
InChI Key: OJORRYBFKFJYGU-UHFFFAOYSA-N
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Description

4-(2-Acetylphenyl)-2-chlorobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a chlorobenzoic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Acetylphenyl)-2-chlorobenzoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 2-chlorobenzoic acid with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Acetylphenyl)-2-chlorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: 4-(2-Carboxyphenyl)-2-chlorobenzoic acid.

    Reduction: 4-(2-Hydroxyphenyl)-2-chlorobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Acetylphenyl)-2-chlorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Acetylphenyl)-2-chlorobenzoic acid involves its interaction with various molecular targets. The acetyl group can undergo nucleophilic attack, leading to the formation of intermediates that participate in further chemical transformations. The chlorine atom can also participate in electrophilic aromatic substitution reactions, making the compound versatile in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetylbenzoic acid
  • 2-Chlorobenzoic acid
  • 4-(2-Hydroxyphenyl)-2-chlorobenzoic acid

Uniqueness

4-(2-Acetylphenyl)-2-chlorobenzoic acid is unique due to the presence of both an acetyl group and a chlorine atom on the aromatic ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-(2-acetylphenyl)-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-9(17)11-4-2-3-5-12(11)10-6-7-13(15(18)19)14(16)8-10/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJORRYBFKFJYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742801
Record name 2'-Acetyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-96-9
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2′-acetyl-3-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Acetyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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